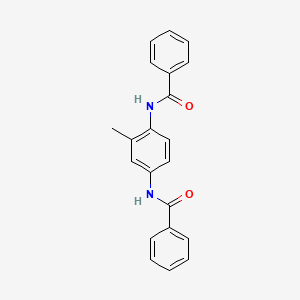

N,N'-(2-methyl-1,4-phenylene)dibenzamide

Descripción

Propiedades

IUPAC Name |

N-(4-benzamido-3-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c1-15-14-18(22-20(24)16-8-4-2-5-9-16)12-13-19(15)23-21(25)17-10-6-3-7-11-17/h2-14H,1H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOEPOMMHWHAODI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

N,N'-(1,4-Phenylene)dibenzamide

- Molecular Formula : C₂₀H₁₆N₂O₂

- Molecular Weight : 316.36 g/mol .

- Key Difference : Absence of the 2-methyl group on the phenylene ring.

- Impact : The methyl-free analog exhibits higher symmetry and lower steric hindrance, leading to enhanced crystallinity and intermolecular hydrogen bonding. This makes it more suitable for applications in crystal engineering .

N,N′-(4,5-Dichloro-o-phenylene)dibenzamide

- Molecular Formula : C₂₀H₁₄Cl₂N₂O₂

- Molecular Weight : 385.25 g/mol .

- Key Difference : Chlorine substituents at the 4,5-positions on the phenylene ring.

- Impact : The electron-withdrawing chlorine atoms reduce electron density on the aromatic ring, altering reactivity in metal-catalyzed reactions. This compound also forms dimeric hydrogen-bonded structures, as confirmed by X-ray crystallography .

N,N'-(Butane-1,4-diyl)dibenzamide

- Molecular Formula : C₁₈H₂₀N₂O₂

- Molecular Weight : 296.37 g/mol .

- Key Difference : Replacement of the aromatic phenylene linker with a flexible aliphatic butane chain.

- Impact : The aliphatic chain increases conformational flexibility, reducing thermal stability (decomposition observed at ~200°C) compared to the rigid aromatic analogs. This flexibility also diminishes its utility in rigid polymer matrices .

Physical and Thermal Properties

Notes:

- The methyl group in N,N'-(2-methyl-1,4-phenylene)dibenzamide slightly lowers melting points compared to the unsubstituted analog due to disrupted packing .

- Aliphatic analogs (e.g., butane-linked) exhibit higher solubility in polar solvents like DMSO but inferior thermal stability .

Reactivity and Functionalization

- N,N'-(2-Methyl-1,4-phenylene)dibenzamide : The methyl group directs electrophilic substitution reactions meta to its position, enabling selective functionalization. This property is leveraged in synthesizing derivatives for coordination polymers .

- N,N’-(Propane-1,2-diyldicarbamothioyl)dibenzamide : Incorporation of thiourea groups (C=S) enhances metal-binding capacity, making it suitable for catalytic applications. However, the thioamide linkage reduces hydrolytic stability compared to traditional amides .

- N,N′-(2,5-Dichloro-1,4-phenylene)bis[3-oxobutanamide]: The oxobutanamide substituents introduce keto-enol tautomerism, broadening its utility in pH-responsive materials .

Q & A

Q. Tables for Quick Reference

| Characterization Technique | Key Parameters | Reference |

|---|---|---|

| XRD | Hydrogen-bond distance: 2.8–3.0 Å | |

| ¹H NMR | Aromatic protons: δ 7.2–8.1 ppm | |

| TGA | Decomposition onset: >200°C |

| Synthetic Optimization | Optimal Conditions | Reference |

|---|---|---|

| Catalyst | Nano-TiCl₄·SiO₂ (5–10 mol%) | |

| Solvent | DMF, 100°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.